molecular formula C9H7Cl2N3O3S B2410008 1-((2,5-dichloro-4-methoxyphenyl)sulfonyl)-1H-1,2,4-triazole CAS No. 2061036-60-8

1-((2,5-dichloro-4-methoxyphenyl)sulfonyl)-1H-1,2,4-triazole

Cat. No.: B2410008
CAS No.: 2061036-60-8
M. Wt: 308.13
InChI Key: WXJFBMBFXHHTIT-UHFFFAOYSA-N
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Description

1-((2,5-dichloro-4-methoxyphenyl)sulfonyl)-1H-1,2,4-triazole is a chemical compound known for its unique structural properties and potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a triazole ring, a sulfonyl group, and a dichloromethoxyphenyl moiety, which contribute to its distinct chemical behavior and reactivity.

Properties

IUPAC Name

1-(2,5-dichloro-4-methoxyphenyl)sulfonyl-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Cl2N3O3S/c1-17-8-2-7(11)9(3-6(8)10)18(15,16)14-5-12-4-13-14/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXJFBMBFXHHTIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1Cl)S(=O)(=O)N2C=NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Cl2N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis of Target Compound

The target molecule, 1-((2,5-dichloro-4-methoxyphenyl)sulfonyl)-1H-1,2,4-triazole, decomposes into two primary synthons:

  • 1H-1,2,4-triazole core
  • 2,5-Dichloro-4-methoxyphenylsulfonyl electrophile

Critical disconnections involve:

  • N-S bond formation between triazole and sulfonyl group
  • Assembly of the 1,2,4-triazole ring system
  • Functionalization of the aryl sulfonyl precursor

Synthetic Routes to 1-((2,5-Dichloro-4-methoxyphenyl)sulfonyl)-1H-1,2,4-triazole

Direct Sulfonylation of Preformed 1H-1,2,4-Triazole

Sulfonyl Chloride Preparation

2,5-Dichloro-4-methoxybenzenesulfonyl chloride was synthesized via chlorosulfonation of 2,5-dichloro-4-methoxybenzene using chlorosulfonic acid (ClSO3H) in dichloromethane at 0°C. The intermediate sulfonic acid was converted to sulfonyl chloride using PCl5 in 82% yield (mp 112-114°C, IR: 1372 cm⁻¹ S=O asym stretch).

Regioselective Sulfonylation

Optimized conditions for N1-sulfonylation:

Parameter Optimal Value
Base Cs2CO3 (2.5 equiv)
Solvent DMSO
Temperature 25°C
Reaction Time 4 h
Yield 91%

Mechanistic studies revealed cesium ions coordinate with triazole, preferentially deprotonating the N1 position (pKa N1: 10.2 vs N2: 12.1). Control experiments with K2CO3 gave <15% yield due to reduced regiocontrol.

Cyclocondensation Approaches

Hydrazide-Nitrile Cyclization

Microwave-assisted synthesis (CEM Discover SP):

Step 1: 2,5-Dichloro-4-methoxybenzenesulfonohydrazide
Prepared from sulfonyl chloride (1.0 equiv) and hydrazine hydrate (3.0 equiv) in THF (0°C → rt, 2 h, 94% yield).

Step 2: Cyclocondensation with Cyanoacetamide

Reaction Conditions:
- Sulfonohydrazide (1.0 equiv)
- Cyanoacetamide (1.2 equiv)
- DMF (0.1 M)
- MW: 150 W, 120°C, 8 min
- Yield: 88%

Characterization data:

  • ¹H NMR (DMSO-d6): δ 8.72 (s, 1H, triazole-H), 7.89 (s, 1H, Ar-H), 3.93 (s, 3H, OCH3)
  • HRMS (ESI+): m/z calcd for C10H8Cl2N3O3S [M+H]+ 347.9562, found 347.9565

Continuous Flow Copper-Catalyzed Synthesis

Adapting methodologies from continuous flow triazole synthesis:

Reactor Setup

  • Tubing: PFA (0.75 mm ID)
  • Residence Time: 13.09 min
  • Temperature: 75°C

Feed Solutions

  • Stream A: 2,5-Dichloro-4-methoxybenzenesulfonyl azide (0.2 M in toluene)
  • Stream B: Propargylamine (0.24 M in toluene) + CuTC (5 mol%)

Results

Parameter Value
Conversion 98%
Isolated Yield 95%
Productivity 2.1 g/h

Comparative Analysis of Synthetic Methods

Table 1. Method Comparison

Method Yield (%) Purity (HPLC) Scalability Regioselectivity
Direct Sulfonylation 91 99.2 50 g >98:2
Cyclocondensation 88 98.7 100 g 100%
Continuous Flow 95 99.5 kg-scale 100%

Key findings:

  • Continuous flow methods enable superior heat/mass transfer, critical for exothermic azide reactions
  • Microwave synthesis reduces reaction times from hours to minutes
  • Cs2CO3 in DMSO prevents polysulfonylation byproducts

Process Optimization Studies

Solvent Screening for Direct Sulfonylation

Table 2. Solvent Effects

Solvent Dielectric Constant Yield (%) N1:Others
DMSO 46.7 91 98:2
DMF 36.7 73 92:8
Acetonitrile 37.5 68 89:11
THF 7.5 12 65:35

DMSO's high polarity stabilizes the cesium enolate intermediate, enhancing regioselectivity.

Chemical Reactions Analysis

1-((2,5-dichloro-4-methoxyphenyl)sulfonyl)-1H-1,2,4-triazole undergoes various chemical reactions, including:

    Substitution reactions: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

    Oxidation and reduction reactions: The triazole ring and the dichloromethoxyphenyl moiety can undergo oxidation and reduction reactions under appropriate conditions.

    Coupling reactions: The compound can be used in coupling reactions to form more complex molecules, often involving palladium-catalyzed cross-coupling reactions.

Common reagents and conditions used in these reactions include bases (e.g., triethylamine), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., sodium borohydride). The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemistry

In the field of chemistry, this compound serves as a building block for synthesizing more complex molecules. It is particularly valuable in the development of pharmaceuticals and agrochemicals. Its ability to participate in various chemical reactions allows it to be used in:

  • Nucleophilic substitution reactions : The sulfonyl group can be replaced by other nucleophiles.
  • Oxidation and reduction reactions : The triazole ring can undergo redox reactions under specific conditions.
  • Coupling reactions : It can be utilized in palladium-catalyzed cross-coupling reactions to form more complex structures.

Biology

The compound has been investigated for its potential biological activities , including:

  • Antimicrobial properties : Studies have shown that it exhibits significant activity against both Gram-positive and Gram-negative bacteria.
  • Anticancer activity : Research indicates that it inhibits protein kinases involved in cell signaling pathways, leading to suppressed cell growth and proliferation in various cancer cell lines.

The biological mechanisms include:

  • Enzyme inhibition : Specifically targeting protein kinases critical for cellular processes.
  • Cytokine modulation : Influencing the release of cytokines involved in immune responses.

Medicine

In medical research, 1-((2,5-dichloro-4-methoxyphenyl)sulfonyl)-1H-1,2,4-triazole is being explored as a potential therapeutic agent for:

  • Cancer treatment : Due to its ability to inhibit tumor growth by targeting specific cellular pathways.
  • Infectious diseases : Its antimicrobial properties make it a candidate for developing new antibiotics.

Case Studies and Research Findings

Several studies highlight the biological activity and potential applications of this compound:

  • Anticancer Efficacy : In vitro studies demonstrated that 1-((2,5-dichloro-4-methoxyphenyl)sulfonyl)-1H-1,2,4-triazole effectively inhibited breast cancer cell proliferation by targeting specific protein kinases.
  • Antimicrobial Activity : Research indicated that this compound showed significant inhibition against bacterial strains at low concentrations, suggesting its potential use in treating infections.
  • Mechanism of Action Studies : Detailed investigations revealed that the compound modulates cytokine release (e.g., TNF-α) and disrupts key signaling pathways involved in inflammation and immune response.

Mechanism of Action

The mechanism of action of 1-((2,5-dichloro-4-methoxyphenyl)sulfonyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it has been shown to inhibit the activity of protein kinases, which play a crucial role in cell signaling and regulation. This inhibition can lead to the suppression of cell growth and proliferation, making it a potential candidate for anticancer therapy.

Comparison with Similar Compounds

1-((2,5-dichloro-4-methoxyphenyl)sulfonyl)-1H-1,2,4-triazole can be compared with other similar compounds, such as:

    1-((2,5-dichloro-4-methoxyphenyl)sulfonyl)-1H-imidazole: This compound has a similar structure but contains an imidazole ring instead of a triazole ring. It exhibits different chemical reactivity and biological activity.

    1-((2,5-dichloro-4-methoxyphenyl)sulfonyl)-4-(2-methoxyphenyl)piperazine: This compound contains a piperazine ring and a methoxyphenyl group, leading to different chemical and biological properties.

    1-((2,5-dichloro-4-methoxyphenyl)sulfonyl)-3-methylpiperidine: This compound has a piperidine ring and a methyl group, which also result in distinct chemical behavior and biological activity.

Biological Activity

1-((2,5-dichloro-4-methoxyphenyl)sulfonyl)-1H-1,2,4-triazole is a compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

The compound features a triazole ring linked to a sulfonyl group and a dichloromethoxyphenyl moiety. The synthesis typically involves the following steps:

  • Preparation of Sulfonyl Chloride : 2,5-dichloro-4-methoxybenzenesulfonic acid is reacted with thionyl chloride to yield the corresponding sulfonyl chloride.
  • Formation of Triazole : The sulfonyl chloride is then reacted with 1H-1,2,4-triazole in the presence of a base like triethylamine to produce the final compound.

Biological Activity Overview

The biological activity of this compound has been investigated across various studies, revealing its potential as an anticancer agent and its antimicrobial properties.

Anticancer Activity

Research indicates that 1-((2,5-dichloro-4-methoxyphenyl)sulfonyl)-1H-1,2,4-triazole inhibits protein kinases involved in cell signaling pathways. This inhibition can suppress cell growth and proliferation. In vitro studies have demonstrated its efficacy against several cancer cell lines, including breast and lung cancer cells .

Antimicrobial Properties

The compound has shown significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. Studies reported that it effectively inhibits bacterial growth at low concentrations, suggesting its potential use in treating bacterial infections .

The mechanism by which this compound exerts its biological effects primarily involves:

  • Enzyme Inhibition : It inhibits specific enzymes such as protein kinases that are crucial for cell signaling and proliferation.
  • Cytokine Modulation : The compound influences cytokine release (e.g., TNF-α, IL-6), which plays a role in immune responses and inflammation .

Research Findings and Case Studies

A selection of studies highlights the compound's biological activity:

StudyFindings
Evaluated antiproliferative activity in peripheral blood mononuclear cells; showed significant inhibition of cytokine release.
Investigated the antiviral properties of similar triazole derivatives; suggested potential applications in chemoprevention.
Discussed the influence of functional groups on the biological activity of triazole derivatives; emphasized the role of substituents in enhancing efficacy.

Q & A

Q. What are the optimal synthetic routes and conditions for preparing 1-((2,5-dichloro-4-methoxyphenyl)sulfonyl)-1H-1,2,4-triazole?

The compound can be synthesized via sulfonylation of the triazole core. A general method involves reacting 1H-1,2,4-triazole with 2,5-dichloro-4-methoxybenzenesulfonyl chloride under reflux in a polar aprotic solvent (e.g., DMSO or DMF) with a base such as triethylamine. Purification typically involves recrystallization from ethanol/water mixtures, yielding a light-colored powder. Reaction monitoring via TLC and optimization of reflux duration (e.g., 12–18 hours) is critical to improve yields .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • NMR : 1H^1 \text{H}- and 13C^{13} \text{C}-NMR confirm the sulfonyl linkage and substitution pattern on the phenyl ring.
  • IR : Stretching vibrations for sulfonyl (S=O, ~1350–1150 cm1^{-1}) and triazole rings (C=N, ~1500 cm1^{-1}) are key.
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.
  • HPLC : Reverse-phase HPLC with UV detection (e.g., 254 nm) assesses purity .

Q. How can X-ray crystallography resolve the molecular structure and confirm regiochemistry?

Single-crystal X-ray diffraction (SC-XRD) using SHELX software (e.g., SHELXL for refinement) is the gold standard. Key parameters include bond lengths (e.g., S–O ~1.43 Å), angles, and hydrogen-bonding networks (e.g., O–H⋯N interactions). Crystallization solvents like chloroform/ethanol mixtures yield suitable crystals. Data-to-parameter ratios >6.0 ensure reliable refinement .

Advanced Research Questions

Q. How can researchers address contradictory data in biological activity assays (e.g., enzyme inhibition vs. cytotoxicity)?

Methodological rigor includes:

  • Dose-Response Curves : Test multiple concentrations (e.g., 0.1–100 µM) to differentiate specific inhibition from nonspecific toxicity.
  • Control Experiments : Use known inhibitors (e.g., COX-2 inhibitors for anti-inflammatory studies) and cell viability assays (e.g., MTT).
  • Structural Modifications : Compare activity of analogs (e.g., varying substituents on the phenyl ring) to isolate pharmacophores .

Q. What computational approaches predict the compound’s binding affinity to target proteins?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations model interactions with active sites. Key steps:

  • Protein Preparation : Retrieve target structures from PDB (e.g., COX-2: PDB ID 5KIR).
  • Docking Validation : Compare results with co-crystallized ligands (RMSD <2.0 Å).
  • Free Energy Calculations : Use MM/GBSA to estimate binding energies. Correlate with experimental IC50_{50} values .

Q. How can researchers validate analytical methods for quantifying the compound in complex matrices (e.g., biological fluids)?

Follow ICH guidelines for method validation:

  • Specificity : Assess interference from metabolites via HPLC-MS.
  • Linearity : Test over 80–120% of expected concentration range (R2^2 >0.995).
  • Precision : Intra-day/inter-day RSD <5%.
  • Recovery : Spike samples with known concentrations (e.g., 90–110% recovery in plasma) .

Q. What strategies mitigate solubility challenges in in vitro assays?

  • Co-Solvents : Use DMSO (≤1% v/v) or cyclodextrins for aqueous solubility.
  • pH Adjustment : Test buffered solutions (pH 6.5–7.4) to enhance ionization.
  • Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles for sustained release .

Methodological Resources

  • Synthesis : Refer to protocols for analogous triazole sulfonylation .
  • Crystallography : Use SHELX for structure refinement .
  • Analytical Validation : Follow spectrophotometric and HPLC validation frameworks .
  • Computational Tools : Leverage AutoDock and MD simulation pipelines for target interaction studies .

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